1,8-Naftiridina-2,7-diol

Descripción general

Descripción

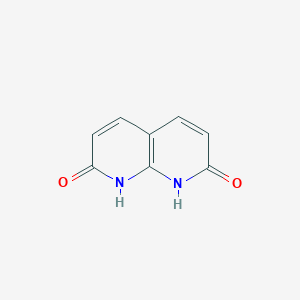

1,8-Naphthyridine-2,7-diol is an organic compound belonging to the naphthyridine family, characterized by a fused ring structure containing nitrogen atoms at positions 1 and 8

Aplicaciones Científicas De Investigación

1,8-Naphthyridine-2,7-diol has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

1,8-Naphthyridine-2,7-diol is a derivative of 1,8-Naphthyridine, a class of heterocyclic compounds known for their diverse biological activities 1,8-naphthyridine derivatives have been found to interact with dna base pairs and serve as ligands in coordination chemistry . They have also been used in the development of anionic fluorogenic chemosensors .

Mode of Action

It is suggested that 1,8-naphthyridine derivatives can form stable triplets with both a:t and g:c base pairs through hydrogen bonding . This interaction allows the molecule to function as a universal base pair reader in a tunneling gap, generating distinguishable signatures under electrical bias for each of DNA base pairs .

Biochemical Pathways

Given its potential to interact with dna base pairs , it may influence DNA replication and transcription processes

Result of Action

The ability of 1,8-naphthyridine derivatives to interact with dna base pairs suggests potential applications in genomic sequencing

Análisis Bioquímico

Biochemical Properties

1,8-Naphthyridine-2,7-diol, like other 1,8-Naphthyridines, is known to interact with various biomolecules. For instance, it can form stable triplets with both A:T and G:C base pairs through hydrogen bonding

Cellular Effects

Related 1,8-Naphthyridine derivatives have been shown to have significant effects on cells . For example, certain 1,8-Naphthyridine derivatives have been found to inhibit cell activation markers more efficiently in lymphocytes derived from MS patients than in healthy control derived cells

Molecular Mechanism

It is known that 1,8-Naphthyridine derivatives can bind to biomolecules and influence their function . For example, they can form stable triplets with both A:T and G:C base pairs through hydrogen bonding

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-2,7-diol can be synthesized through several methods, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common approach involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization and oxidation steps . Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization .

Industrial Production Methods: Industrial production of 1,8-Naphthyridine-2,7-diol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and eco-friendly solvents is often employed to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1,8-Naphthyridine-2,7-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include substituted naphthyridines, quinones, and various functionalized derivatives .

Comparación Con Compuestos Similares

1,5-Naphthyridine: Another isomer with nitrogen atoms at positions 1 and 5, known for its distinct chemical properties and applications.

2,7-Diamino-1,8-naphthyridine: A derivative with amino groups at positions 2 and 7, used in medicinal chemistry.

4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde: A functionalized derivative with applications in material science.

Uniqueness: 1,8-Naphthyridine-2,7-diol stands out due to its specific substitution pattern and the presence of hydroxyl groups at positions 2 and 7, which confer unique reactivity and potential for diverse applications .

Actividad Biológica

1,8-Naphthyridine-2,7-diol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, synthesis, and applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

1,8-Naphthyridine-2,7-diol features a fused naphthyridine structure with hydroxyl groups at positions 2 and 7. Its molecular formula is , with a molecular weight of approximately 162.14 g/mol. The presence of hydroxyl groups enhances its reactivity and functional versatility, making it suitable for various biological applications.

Biological Activities

1,8-Naphthyridine-2,7-diol exhibits a wide range of biological activities:

- Antitumor Activity : Studies have shown that derivatives of 1,8-naphthyridine can inhibit cancer cell proliferation by interacting with DNA. They form stable complexes with DNA base pairs (A:T and G:C) through hydrogen bonding, potentially influencing gene expression and inhibiting enzymes involved in DNA replication.

- Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects against various pathogens. Its derivatives have been tested for antibacterial and antifungal activities, showing promising results.

- Neuroprotective Effects : There is evidence suggesting that 1,8-naphthyridine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

- Antiviral Activity : Some studies have highlighted the antiviral potential of naphthyridine derivatives against specific viral infections .

The mechanism by which 1,8-naphthyridine-2,7-diol exerts its biological effects primarily involves its ability to interact with nucleic acids. It can intercalate into DNA strands, disrupting normal cellular processes such as replication and transcription. This interaction may lead to apoptosis in cancer cells through various pathways:

- DNA Intercalation : The compound's ability to intercalate into DNA suggests it could be used to target cancer cells selectively.

- Gene Expression Modulation : By binding to DNA, it may modulate the expression of genes involved in cell cycle regulation and apoptosis .

Synthesis Methods

Several synthetic routes have been developed to produce 1,8-naphthyridine-2,7-diol:

- Condensation Reactions : Starting from 2-amino-7-methylnaphthyridine and using various reagents like selenium dioxide for oxidation can yield the desired compound .

- Hydroxymethylation : This involves reducing aldehyde derivatives to introduce hydroxymethyl groups effectively.

- Functionalization Techniques : The diol can be further modified to enhance its biological activity or tailor it for specific applications in drug discovery .

Case Studies and Research Findings

Several studies have documented the biological activities of 1,8-naphthyridine-2,7-diol:

- A study on the anticancer properties demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines (e.g., HeLa cervical cancer cells), with IC50 values indicating effective inhibition of cell growth .

- Another investigation focused on the antimicrobial efficacy of naphthyridine derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .

Comparative Analysis with Related Compounds

| Compound | Antitumor Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| 1,8-Naphthyridine-2,7-diol | High | Moderate | Yes |

| Aaptamine (from marine sources) | Very High | High | Yes |

| Other Naphthyridine Derivatives | Variable | Moderate | Limited |

Propiedades

IUPAC Name |

1,8-dihydro-1,8-naphthyridine-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-3-1-5-2-4-7(12)10-8(5)9-6/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJALSNRALPCDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413289 | |

| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49655-93-8 | |

| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.